molecular formula C14H13N3O2 B3873308 4-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide

4-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide

Cat. No. B3873308
M. Wt: 255.27 g/mol
InChI Key: SGBUGDYZFHACQP-MHWRWJLKSA-N
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Description

“4-hydroxy-N’-[1-(2-pyridinyl)ethylidene]benzohydrazide” is a chemical compound with the molecular formula C14H13N3O2 . It has an average mass of 255.272 Da and a monoisotopic mass of 255.100784 Da .


Synthesis Analysis

The synthesis of this compound involves the condensation of 4-HydroxyBenzohydrazone with (pyridin-2-yl)ethan-1-one in absolute methanol under reflux conditions . The reaction occurs via nucleophilic interaction and involves two phases: the formation of an unstable intermediate compound (carbinolamine) and dehydration .


Molecular Structure Analysis

The molecular structure of “4-hydroxy-N’-[1-(2-pyridinyl)ethylidene]benzohydrazide” is characterized by a double-bond stereo . The structure has been elucidated by FT-IR and UV-visible spectroscopy .


Chemical Reactions Analysis

The compound can form complexes with transition metals . The reaction formula for the synthesis of these complexes is [M(HPEBH)2], where M represents the metal ion and HPEBH represents the ligand "4-hydroxy-N’-[1-(2-pyridinyl)ethylidene]benzohydrazide" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-hydroxy-N’-[1-(2-pyridinyl)ethylidene]benzohydrazide” include a molecular formula of C14H13N3O2, an average mass of 255.272 Da, and a monoisotopic mass of 255.100784 Da .

Future Directions

Future research could focus on exploring the biological activities of “4-hydroxy-N’-[1-(2-pyridinyl)ethylidene]benzohydrazide” and its metal complexes, as well as developing new synthetic methods and studying the possibility of forming complexes with other transition metals .

properties

IUPAC Name

4-hydroxy-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10(13-4-2-3-9-15-13)16-17-14(19)11-5-7-12(18)8-6-11/h2-9,18H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBUGDYZFHACQP-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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